![molecular formula C16H25N3O3 B5599253 (4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)

(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

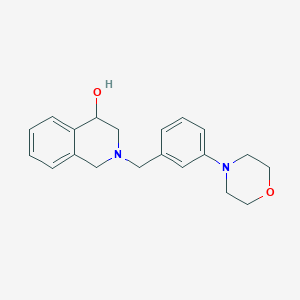

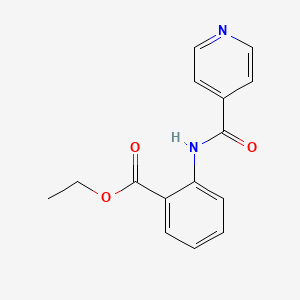

This compound belongs to a class of organic molecules that feature multiple functional groups, including piperidine, methoxymethyl, and cyclopenta[c]pyrazol, which contribute to its chemical behavior and properties. Its synthesis and study can offer insights into its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including ring closure and functional group transformations. For instance, the synthesis of a structurally similar compound was achieved through ring opening followed by ring closure reactions, indicating a complex synthetic pathway that requires careful control of reaction conditions (S. A. Halim & M. Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using spectroscopic techniques and, in some cases, X-ray diffraction studies. For example, the structure of a related compound was confirmed by X-ray diffraction, revealing details about the conformation of the piperidine ring and the overall molecular geometry (S. Naveen et al., 2015).

Chemical Reactions and Properties

Compounds with piperidine and pyrazole moieties can participate in various chemical reactions, including addition-rearrangement reactions, which could lead to the formation of new functionalized derivatives (E. Jao et al., 1996). Their reactivity is influenced by the electronic and steric effects of the substituents.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research efforts have been dedicated to synthesizing and analyzing the structures of compounds with similarities to the requested molecule. For instance, the synthesis of complex molecules often involves multistep reactions, including the use of microwave irradiation, to obtain desired derivatives with potential antimicrobial activities. The crystal structure of such compounds is typically confirmed through spectral data and X-ray diffraction, establishing a foundation for further pharmacological evaluation (Okasha et al., 2022).

Antimicrobial and Antitumor Activities

Compounds with pyrazole and piperidine motifs have been investigated for their antimicrobial and antitumor potentials. For instance, derivatives synthesized through specific reactions have shown favorable antimicrobial activities, comparing well with reference agents. Such activities are quantified through inhibition zone (IZ) ranges and minimum inhibitory concentrations (MICs), pointing towards bactericidal and fungicidal effects (Okasha et al., 2022). Similarly, polymethoxylated fused pyridine ring systems have been evaluated for in-vitro antitumor activity, highlighting the importance of specific substituents in enhancing biological activity against various cancer cell lines (Rostom et al., 2009).

Chemical Properties and Biological Relevance

The exploration of polyhydroxylated piperidines and their role in inhibiting oligosaccharide processing enzymes underscores the biological relevance of these compounds. The synthetic methodologies, including diastereoselective dihydroxylation, highlight the chemical versatility and potential applications in developing inhibitors for glycosidases and glycosyltransferases, which play crucial roles in various biological processes (Kennedy et al., 2005).

Potential CNS Agents

Compounds featuring the pyrazole and piperidine structures have been synthesized and evaluated for their potential as central nervous system (CNS) agents. Such studies typically involve assessing spontaneous and forced motor activities in animal models, indicating the therapeutic potential of these molecules in neurological disorders (Lemke et al., 1978).

Propriétés

IUPAC Name |

[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-15(2)9-19(8-7-16(15,21)10-22-3)14(20)13-11-5-4-6-12(11)17-18-13/h21H,4-10H2,1-3H3,(H,17,18)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZFKXYOPAGWNN-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(COC)O)C(=O)C2=NNC3=C2CCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@]1(COC)O)C(=O)C2=NNC3=C2CCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5599268.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)